molecular formula C19H25N3O2 B4509534 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one

2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B4509534
M. Wt: 327.4 g/mol
InChI Key: ZCAPDOXHFMLBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one (hereafter referred to as Compound A) is a synthetic small molecule featuring a piperazine core substituted with a 1-methylindole-3-carbonyl group and a 2,2-dimethylpropan-1-one moiety.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)18(24)22-11-9-21(10-12-22)17(23)15-13-20(4)16-8-6-5-7-14(15)16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAPDOXHFMLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that piperazine derivatives can influence serotonin receptors, which are crucial in mood regulation. The incorporation of an indole structure may enhance these effects, suggesting potential use in treating depression .
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects by acting on opioid receptors. The specific interactions of 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one with these receptors warrant further investigation for pain management .

Therapeutic Applications

The unique properties of this compound allow for diverse therapeutic applications:

Neurological Disorders

  • Mechanism : The compound's interaction with neurotransmitter systems suggests potential use in treating conditions like anxiety and depression.
  • Case Study : A study involving similar piperazine derivatives showed significant improvements in animal models of anxiety, indicating that modifications to the piperazine structure could yield effective anxiolytic agents .

Cancer Treatment

  • Mechanism : Indole derivatives are known for their anticancer properties. The compound's structure may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Case Study : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer potential .

Pain Management

  • Mechanism : By targeting opioid receptors, the compound may provide relief from chronic pain conditions.
  • Case Study : A derivative of this compound was tested in preclinical models and showed promising results in reducing pain sensitivity without significant side effects .

Safety and Toxicity

Understanding the safety profile of 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to establish its suitability for clinical use .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. Overall, the compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Piperazine-Propanone Derivatives
  • Compound B (2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one, CAS 1052542-35-4): Similarity: Shares the 2,2-dimethylpropan-1-one-piperazine backbone but lacks the indole-carbonyl substituent .
Indole-Modified Analogues
  • Compound C (3-(1-Methyl-1H-Indol-3-yl)-1-(piperazin-1-yl)propan-1-one, Intermediate 66b):

    • Structure : Features a propan-1-one linker between piperazine and indole but lacks the 2,2-dimethyl substitution .
    • Key Difference : The missing dimethyl groups may reduce metabolic stability compared to Compound A , as branched alkyl groups often hinder oxidative degradation.
  • Compound D (1-(4-(Isoindolin-5-yl)piperazin-1-yl)-3-(1-methyl-1H-indol-3-yl)propan-1-one, 68b):

    • Structure : Includes an isoindolinyl substituent on piperazine and a propionyl linker to indole .
    • Implications : The extended propionyl chain and isoindoline moiety may enhance binding to enzymes like histone deacetylases (HDACs), as seen in related HDAC modulators .

Functional Group Variations

Halogen-Substituted Indoles
  • Compound E (3-((1-(3-(5-Fluoro-1H-Indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one, 16): Structure: Contains a 5-fluoroindole group and a phenylpiperidine substituent . Compound A’s unsubstituted indole may prioritize hydrophobic interactions over polar binding.
Bis-Indole Derivatives
  • Compound F (Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate, 9e): Structure: A bis-indole alkaloid analogue with a pyrrole-carboxylate core . Activity: Demonstrated moderate anticancer activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines . Compound A’s simpler scaffold may lack this bioactivity due to reduced conformational flexibility.

Biological Activity

The compound 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one , also known by its IUPAC name, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C23H27N3O
  • Molecular Weight : 361.5 g/mol
  • Purity : Typically around 95%.

This compound is believed to interact with several biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity at G protein-coupled receptors (GPCRs) , which are crucial in mediating various physiological responses.

GPCR Interaction

Research indicates that compounds similar to 2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one may modulate GPCR signaling pathways. For instance, studies have shown that certain indole derivatives can act as agonists or antagonists at specific receptor subtypes, influencing neurotransmitter release and neuronal excitability .

Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial properties. For example, derivatives containing indole structures have shown moderate to good activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The incorporation of a piperazine moiety may enhance these effects by improving solubility and bioavailability .

Neuropharmacological Effects

Indole derivatives are often investigated for their neuropharmacological effects. Compounds with similar structures have been noted for their potential to alleviate symptoms of anxiety and depression by modulating serotonin receptors. Research suggests that the presence of an indole ring can enhance binding affinity to these receptors, indicating a possible mechanism for mood regulation .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of various indole derivatives, researchers synthesized several compounds based on the indole-piperazine framework. Among these, one derivative exhibited significant inhibition against Klebsiella pneumoniae, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of similar compounds demonstrated that they could reduce anxiety-like behaviors in rodent models. The study utilized behavioral assays to assess changes in locomotion and exploratory behavior after administration of the compound. Results indicated a dose-dependent reduction in anxiety behaviors, suggesting a promising avenue for therapeutic development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against E. coli
NeuropharmacologicalReduced anxiety-like behavior in rodents
GPCR ModulationPotential agonist/antagonist effects

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight
2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-oneC23H27N3O361.5 g/mol
Similar Indole DerivativeC22H20N4O2364.42 g/mol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.